molecular formula C10H17Li3O7P2 B12813281 Geranyl pyrophosphate xlithium salt

Geranyl pyrophosphate xlithium salt

Cat. No.: B12813281
M. Wt: 332.1 g/mol
InChI Key: ULLRUOGMGGDHPO-ICWQEWPPSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

Geranyl pyrophosphate xlithium salt can be synthesized in the laboratory from geraniol. The synthesis involves the condensation of isopentenyl pyrophosphate and dimethylallyl pyrophosphate by the enzyme geranyl pyrophosphate synthase . The reaction typically requires the presence of magnesium ions (Mg²⁺) as a cofactor to facilitate the enzymatic activity .

Industrial Production Methods

In industrial settings, the production of this compound often involves microbial synthesis. This method utilizes genetically engineered microorganisms to produce the compound in large quantities. The microbial synthesis approach is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Geranyl pyrophosphate xlithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various terpenoids, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate .

Scientific Research Applications

Geranyl pyrophosphate xlithium salt has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various terpenes and terpenoids.

    Biology: The compound plays a crucial role in the biosynthesis of essential biomolecules.

    Medicine: It is studied for its potential therapeutic applications, including its role in the biosynthesis of cholesterol and other sterols.

    Industry: This compound is used in the production of fragrances, flavors, and biofuels

Mechanism of Action

The mechanism of action of geranyl pyrophosphate xlithium salt involves its role as a substrate for various enzymes in the isoprenoid biosynthesis pathway. The compound is converted into longer prenyl chains, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate, through a series of enzymatic reactions. These longer chains are then used to synthesize various terpenes and terpenoids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Geranyl pyrophosphate xlithium salt is unique due to its specific role as an intermediate in the biosynthesis of monoterpenes. Its ability to undergo various chemical reactions and form a wide range of products makes it a versatile compound in both biological and industrial applications .

Biological Activity

Geranyl pyrophosphate (GPP) and its derivatives, including geranyl pyrophosphate lithium salt, play crucial roles in various biological processes, particularly in the biosynthesis of terpenoids and isoprenoids. This article explores the biological activity of geranyl pyrophosphate lithium salt, focusing on its synthesis, enzymatic interactions, and potential therapeutic applications.

Overview of Geranyl Pyrophosphate

Geranyl pyrophosphate is a key intermediate in the mevalonate pathway, which is vital for the synthesis of terpenes and sterols. It is synthesized from geranyl diphosphate (GPP) through the action of specific prenyltransferases. The lithium salt form is often utilized in biochemical assays due to its solubility and stability.

Synthesis and Enzymatic Function

Geranyl pyrophosphate is synthesized via the head-to-tail condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), catalyzed by geranyl pyrophosphate synthase (GPPS). This enzyme facilitates the formation of GPP, which can further be converted into farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) through additional enzymatic steps.

Key Enzymatic Pathways

EnzymeSubstrateProduct
Geranyl Pyrophosphate Synthase (GPPS)IPP + DMAPPGeranyl Pyrophosphate (GPP)
Farnesyl Pyrophosphate Synthase (FPPS)GPP + IPPFarnesyl Pyrophosphate (FPP)
Geranylgeranyl Pyrophosphate Synthase (GGPPS)FPP + IPPGeranylgeranyl Pyrophosphate (GGPP)

1. Role in Terpenoid Biosynthesis

Geranyl pyrophosphate serves as a precursor for various terpenoids, which are essential for plant metabolism and have significant ecological roles. Research indicates that GPP is involved in the biosynthesis of carotenoids and other secondary metabolites that contribute to plant color, flavor, and defense mechanisms .

2. Anticancer Properties

Studies have shown that compounds derived from GPP exhibit anticancer activities. For instance, geranylgeranyl pyrophosphate has been implicated in inhibiting tumor growth by affecting angiogenesis pathways. In vivo experiments demonstrated that treatment with GPP derivatives reduced vascularization in tumor models, suggesting a potential application in cancer therapy .

3. Antimicrobial Effects

Geranyl compounds have demonstrated antimicrobial properties against various pathogens. The lithium salt form enhances solubility, allowing for more effective delivery in biological systems. Research indicates that these compounds can disrupt microbial membranes and inhibit growth .

Case Studies

Case Study 1: Anticancer Activity
A study investigated the effects of geranylgeranyl pyrophosphate on CT26 colon cancer cells in BALB/c mice. Results indicated a significant reduction in tumor size and vascularization due to decreased expression of VEGFR-2, highlighting the compound's potential as an anti-angiogenic agent .

Case Study 2: Antimicrobial Efficacy
In another study, geraniol—related to GPP—was tested against Plasmodium falciparum. The results showed that GPP derivatives could inhibit the growth of this malaria-causing parasite, indicating their potential use as antimalarial agents .

Properties

Molecular Formula

C10H17Li3O7P2

Molecular Weight

332.1 g/mol

IUPAC Name

trilithium;[[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H20O7P2.3Li/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;;;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);;;/q;3*+1/p-3/b10-7+;;;

InChI Key

ULLRUOGMGGDHPO-ICWQEWPPSA-K

Isomeric SMILES

[Li+].[Li+].[Li+].CC(=CCC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)C

Canonical SMILES

[Li+].[Li+].[Li+].CC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C

Origin of Product

United States

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